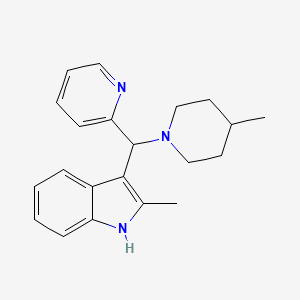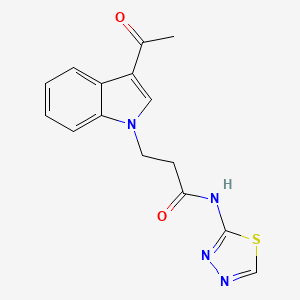![molecular formula C14H10BrN5O B12179724 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12179724.png)
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is an organic compound that features a bromine atom, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling Reaction: The final step involves coupling the tetrazole derivative with a benzamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium Azide: Utilized in the formation of the tetrazole ring.
Major Products
Scientific Research Applications
3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Material Science: The compound’s unique electronic properties make it suitable for use in advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can also interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10BrN5O |
|---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
3-bromo-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10BrN5O/c15-11-3-1-2-10(8-11)14(21)17-12-4-6-13(7-5-12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
XKWZBHIXQFFBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B12179644.png)

![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B12179659.png)
amine](/img/structure/B12179670.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B12179673.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12179674.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]ethanone](/img/structure/B12179679.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12179687.png)

![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12179691.png)

![3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B12179719.png)
![3-methyl-N-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12179720.png)

